3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13-4-3-7-17-16(13)22-11-14-5-8-21(9-6-14)10-15-19-18-12-20(15)2/h3-4,7,12,14H,5-6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDATXJRSUNAWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing a 1,2,4-triazole ring, such as this one, often target enzymes involved in the biosynthesis of sterols, particularly the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol.
Mode of Action
Compounds with a 1,2,4-triazole ring are known to interact with their targets by inhibiting the enzyme activity, thereby disrupting the biosynthesis of essential sterols. This results in changes at the cellular level, affecting the integrity and function of cell membranes.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its structural similarity to other 1,2,4-triazole derivatives. By inhibiting key enzymes in this pathway, it can disrupt the production of essential sterols, leading to downstream effects such as altered cell membrane function and potential cell death.
Biological Activity
3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Contains a pyridine ring.
- Incorporates a triazole moiety, which is known for diverse biological activities.
- The piperidine group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine functionalities exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including this compound, which showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-methyl-2-(...) | 31.25 | Staphylococcus aureus |
| Other derivatives | 15.62 - 62.50 | E. coli |
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been evaluated in vitro. It demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF7 (Breast) | 8.5 |
| A549 (Lung) | 7.0 |
The SAR analysis revealed that modifications in the piperidine and triazole moieties could enhance anticancer activity, suggesting that specific substitutions may improve binding affinity to cancer-related targets.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound. In animal models of neurodegeneration, it exhibited protective effects against oxidative stress-induced neuronal damage. The mechanism appears to involve the modulation of apoptotic pathways and enhancement of antioxidant defenses.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial potency of various triazole derivatives, including our compound, against common pathogens. Results indicated that modifications in the side chains significantly influenced activity levels. -
Anticancer Research :
In a series of experiments involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls. -
Neuroprotection :
A recent publication detailed experiments where this compound was administered in models of Alzheimer's disease. The results showed reduced amyloid plaque formation and improved cognitive function in treated animals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Insights:
Structural Variations: The target compound’s piperidine-triazole side chain distinguishes it from simpler analogs like 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine . The piperidine moiety may enhance blood-brain barrier penetration compared to non-piperidine analogs, a critical factor for CNS-targeting drugs .
Pharmacological Differences: The chlorophenyl-isoxazole derivative () exhibits explicit activity against stress disorders, attributed to its isoxazole-aryl group, which likely modulates GABAergic or serotonergic pathways . The target compound lacks this substituent, suggesting divergent therapeutic applications.
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods used for 2-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (), involving nucleophilic substitution or coupling reactions. However, the triazole-piperidine linkage might require additional steps for regioselective triazole functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
